

Navigating mGluR7 Activation: A Comparative Guide to Alternatives for AMN082

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Compound of Interest		
Compound Name:	AMN082	
Cat. No.:	B1224568	Get Quote

For researchers, scientists, and drug development professionals investigating the role of the metabotropic glutamate receptor 7 (mGluR7), the allosteric agonist **AMN082** has long been a critical tool. However, its limitations, including rapid metabolism and potential off-target effects, have necessitated the exploration of alternative activators. This guide provides a comprehensive comparison of **AMN082** and its key alternatives, offering a detailed analysis of their pharmacological properties, supported by experimental data and methodologies, to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of mGluR7 Activators

The following table summarizes the in vitro potency and selectivity of **AMN082** and its primary alternatives. This data is crucial for designing experiments and interpreting results accurately.



Compound	Туре	Potency (EC50) at mGluR7	Selectivity Profile	Key Characteristic s
AMN082	Allosteric Agonist	64 - 290 nM[1][2]	Selective for mGluR7 over other mGluR subtypes and selected ionotropic glutamate receptors.[1] However, it also binds to the norepinephrine transporter (NET) and α1-adrenergic receptor.[3]	Orally active and brain penetrant. Rapidly metabolized.[4]
CVN636	Allosteric Agonist	7 nM[5][6][7]	Highly selective for mGluR7 over a broad range of other receptors and transporters. [7][8]	Potent, orally active, and CNS penetrant.[5][6]
VU0155094 (ML397)	Positive Allosteric Modulator (PAM)	1.5 μM - 3.43 μM[4][9]	Pan-group III mGluR modulator (mGluR4, mGluR6, mGluR7, mGluR8).[4][10]	Potentiates the effect of orthosteric agonists like glutamate.
VU0422288 (ML396)	Positive Allosteric Modulator (PAM)	146 nM[11][12]	Pan-group III mGluR modulator (mGluR4,	More potent than VU0155094.[13] Reverses deficits in some Rett





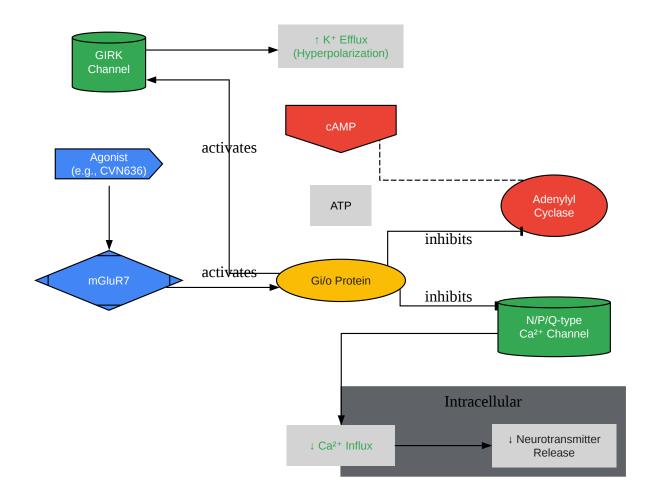


mGluR7, syndrome mGluR8).[11][12] models.[11]

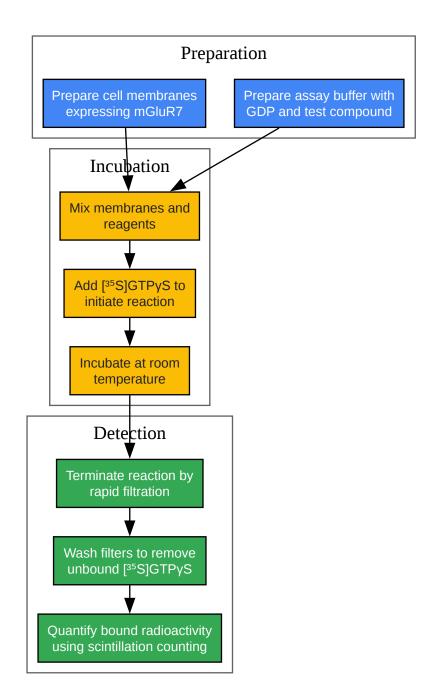
Understanding the mGluR7 Signaling Pathway

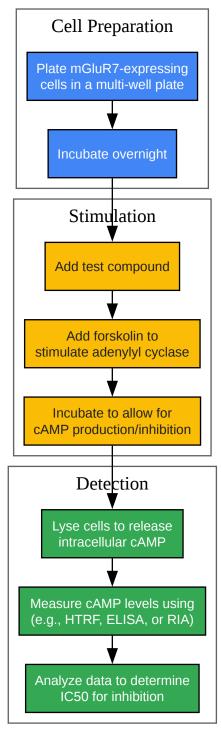
Activation of mGluR7, a class C G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. As a member of the group III mGluRs, it primarily couples to the Gi/o family of G-proteins.[14][15] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] Beyond cAMP modulation, mGluR7 activation also influences neuronal excitability through the regulation of ion channels, including the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[16] The receptor's function is further modulated by interactions with intracellular proteins such as PICK1 and Calmodulin.[14]











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